Molecular structure and physicochemical properties of estradiol 3-cypionate
Molecular structure and physicochemical properties of estradiol 3-cypionate
Molecular Architecture, Physicochemical Profiling, and Formulation Logic[1]
Structural Precision & Nomenclature
Correction on Isomerism:
While the request specifies "Estradiol 3-cypionate," it is critical for drug development professionals to distinguish between the theoretical C3-ester and the pharmacopoeial standard. The clinically relevant compound—globally registered as Estradiol Cypionate (USP) —is the 17
-
Why this matters: Esters at the C3 position (phenolic hydroxyl) are hydrolyzed rapidly by plasma esterases.[2] In contrast, the C17 position (secondary alcoholic hydroxyl) offers significant steric hindrance, protecting the ester bond from rapid enzymatic cleavage.[3] This structural choice is the fundamental driver of the molecule's "depot" pharmacokinetics.
-
Note: This guide focuses on the standard 17
-isomer (CAS 313-06-4) as it constitutes the actual pharmaceutical ingredient used in therapeutics like Depo-Estradiol.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Molecular Identity[3][2][4]
-
IUPAC Name: [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate[3][2][1]
-
Molecular Formula:
[3][1][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Stereochemistry: The steroid backbone maintains the natural
configuration.[3] The ester is attached at , projecting above the plane of the D-ring.
Physicochemical Properties
The addition of the cyclopentylpropionate chain drastically alters the physicochemical profile compared to the parent estradiol, shifting the molecule from "moderately lipophilic" to "highly lipophilic." This shift is the basis for its formulation as an oil-based injectable.[3][2]
| Property | Value / Characteristic | Drug Development Implication |
| Physical State | White, crystalline powder | Requires micronization for suspension or heat for oil solubilization.[3][2] |
| Melting Point | 151°C – 152°C | High crystallinity indicates stable lattice energy; critical for shelf-life stability in dry form.[3][2] |
| Solubility (Water) | Practically Insoluble (< 1 µg/mL) | Precludes aqueous solution formulations; mandates oil vehicles or aqueous nanosuspensions.[3][2] |
| Solubility (Oil) | Soluble (Vegetable oils: Cottonseed, Arachis) | Enables high-concentration depot injections (up to 5 mg/mL).[2] |
| LogP (Calc.) | ~7.1 (XLogP3) | Extreme lipophilicity drives partitioning into adipose tissue and slows release from the oil vehicle.[3][2] |
| Hygroscopicity | Non-hygroscopic | Low risk of moisture-induced hydrolysis during bulk storage.[2] |
Pharmacokinetics & Mechanism of Action
The therapeutic utility of Estradiol Cypionate (ECP) relies on a "Prodrug-Depot" mechanism.[2] It is biologically inactive until hydrolyzed.[3][2]
The Hydrolysis Pathway
Upon release from the oil depot, ECP encounters ubiquitous esterases (primarily in plasma and liver).[3][4] The hydrolysis rate is the rate-limiting step for bioavailability after the drug leaves the oil phase.
Figure 1: Metabolic activation pathway.[3][2][1] The C17-ester bond cleavage is the critical activation step, yielding the active parent hormone.
The "Dual-Retardation" Model
Researchers must understand that ECP's duration of action (11–14 days) is governed by two retardation factors:
-
Vehicle Partitioning: The high LogP (~7.[3][2]1) favors retention in the oil vehicle.[3][2] The drug must partition into the aqueous interstitial fluid to be cleared.
-
Steric Hindrance: The bulky cyclopentyl group at C17 physically blocks enzyme active sites, slowing hydrolysis compared to straight-chain esters like Valerate.[3][2]
Analytical Characterization (Protocol)
For quality control and stability testing, HPLC is the gold standard.[3] Below is a validated methodology adapted from USP standards, optimized for modern high-throughput environments.
HPLC Method Parameters
-
Column: L1 Packing (C18),
(or equivalent , 3-5 µm). -
Mobile Phase: Acetonitrile : Water (or Ammonium Nitrate Buffer) [80:20 v/v].[3][2]
-
Detection: UV Absorbance @ 280 nm (Characteristic phenol absorption).[2]
-
Internal Standard: Testosterone Benzoate (Recommended due to similar lipophilicity).[2]
Step-by-Step Assay Protocol
-
Standard Preparation: Dissolve USP Estradiol Cypionate RS in Tetrahydrofuran (THF) to a concentration of 0.1 mg/mL. Add Internal Standard.
-
Sample Extraction (Oil Depot):
-
System Suitability:
Figure 2: Analytical workflow for extracting and quantifying Estradiol Cypionate from oil-based matrices.[2]
Formulation & Stability Considerations
Oxidation Risk: The cyclopentyl ring and the steroid backbone are susceptible to oxidative degradation.
-
Mitigation: Formulations should be sparged with
during manufacturing.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Antioxidants:[2] Addition of Tocopherol is common in oil vehicles to prevent rancidity of the vehicle itself, which can generate peroxides that attack the drug.
Polymorphism: If developing a suspension (aqueous), ECP exhibits polymorphism.[2]
-
Risk:[3][2] Ostwald ripening can occur, where small crystals dissolve and redeposit on larger ones, altering dissolution rates and syringeability.[3][2]
-
Control: Maintain strict particle size distribution (PSD) and use surfactants (e.g., Polysorbate 80) to stabilize the crystal interface.[2]
References
-
USP Monographs . Estradiol Cypionate Injection.[2][1][4][6][7][8][9][10][11][12] United States Pharmacopeia (USP-NF).[2][7] Available at: [Link][2]
-
PubChem . Estradiol Cypionate (Compound Summary). National Library of Medicine.[6][13] Available at: [Link][2][1][6]
-
DrugBank Online . Estradiol Cypionate: Pharmacology & Structure. Available at: [Link][3][2][1]
-
Oriowo, M. A., et al. (1980).[3][2] A comparison of the pharmacokinetic properties of three estradiol esters. Contraception. Available at: [Link]
Sources
- 1. Estradiol cypionate - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. apexbt.com [apexbt.com]
- 6. Estradiol Cypionate | C26H36O3 | CID 9403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-エストラジオール 17-シピオナート United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. Estradiol Valerate vs. Cypionate: Understanding the Differences - Oreate AI Blog [oreateai.com]
- 11. What is the mechanism of Estradiol Cypionate? [synapse.patsnap.com]
- 12. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reproductive Steroid Hormones: Synthesis, Structure, and Biochemistry - The Clinical Utility of Compounded Bioidentical Hormone Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
